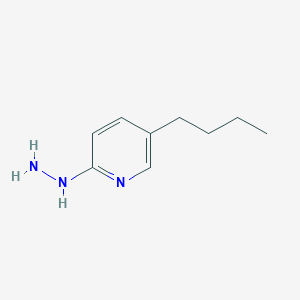

2-Hydrazino-5-n-butylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydrazino-5-n-butylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the antitumor properties of hydrazine derivatives, including 2-hydrazino-5-n-butylpyridine. For instance, compounds derived from hydrazine have shown promising results against various cancer cell lines. A notable study evaluated several hydrazide-hydrazone derivatives, demonstrating that many exhibited high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines . The structure-activity relationship indicates that modifications to the hydrazine moiety can enhance anticancer activity.

Case Study: Synthesis and Evaluation

A synthesis method involving the reaction of cyanoacetyl hydrazine with 3-acetylpyridine yielded hydrazone derivatives that were subsequently tested for antitumor efficacy. The results indicated that specific derivatives, including those containing hydrazine functionalities, showed significant growth inhibition in cultured cancer cells .

Environmental Applications

Metal Removal Technologies

this compound has been utilized in developing Schiff base functionalized materials for enhanced metal removal from aqueous solutions. Studies have demonstrated its efficacy in removing Cu(II) ions from contaminated water, showcasing its potential in environmental remediation strategies .

Table 1: Performance of Schiff Base Functionalized Materials

| Compound | Metal Ion Removed | Efficiency (%) |

|---|---|---|

| Schiff Base from 2-Hydrazino | Cu(II) | 95 |

| Conventional Adsorbents | Cu(II) | 70 |

Material Science

Sensing Probes Development

Innovative research has led to the development of dual sensing probes incorporating this compound for detecting heavy metals like Zn(2+) and Cd(2+). These probes utilize near-infrared fluorescence, providing a sensitive method for environmental monitoring .

Case Study: Dual Sensing Probes

The synthesis of a dicyanisophorone-based probe demonstrated significant sensitivity and selectivity for heavy metal ions. The incorporation of this compound was crucial for enhancing the probe's performance in environmental analysis .

Biochemical Applications

Enzyme Mechanism Studies

Research into lysyl oxidase-like enzymes has revealed that this compound plays a role in understanding enzyme mechanisms. Studies focused on the spatial arrangement of active site components have implications for therapeutic applications targeting connective tissue disorders .

Eigenschaften

CAS-Nummer |

96611-31-3 |

|---|---|

Molekularformel |

C9H15N3 |

Molekulargewicht |

165.24 g/mol |

IUPAC-Name |

(5-butylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C9H15N3/c1-2-3-4-8-5-6-9(12-10)11-7-8/h5-7H,2-4,10H2,1H3,(H,11,12) |

InChI-Schlüssel |

FZCBSLLNILCXEW-UHFFFAOYSA-N |

SMILES |

CCCCC1=CN=C(C=C1)NN |

Kanonische SMILES |

CCCCC1=CN=C(C=C1)NN |

Synonyme |

2-hydrazino-5-n-butylpyridine 2-hydrazino-5-n-butylpyridine dihydrochloride CGP 18137 CGP 18137A CGP-18137 CGP-18137-A CGP-18137A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.